2-Methoxy-2-methylpropanamide
Overview
Description
2-Methoxy-2-methylpropanamide is an organic compound with the molecular formula C5H11NO2 It is a derivative of propanamide, featuring a methoxy group and a methyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-2-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-2-methylpropanoic acid with ammonium hydroxide in the presence of a coupling agent such as N-[3-(dimethylamino)propyl]-N’-ethylcarbodiimide hydrochloride in acetonitrile at room temperature . Another method involves the reduction of 2-methoxy-2-methylpropanoic acid using lithium aluminum hydride in dry tetrahydrofuran under nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-2-methylpropanamide undergoes various chemical reactions, including:
Reduction: It can be reduced to 2-methoxy-2-methylpropylamine using lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in dry tetrahydrofuran.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Reduction: 2-Methoxy-2-methylpropylamine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Methoxy-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-2-methylpropanamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary based on the context of its use .
Comparison with Similar Compounds
- 2-Methoxy-2-methylpropanoic acid
- 2-Methoxy-2-methylpropylamine
- 2-Methoxypropene
Comparison: 2-Methoxy-2-methylpropanamide is unique due to its amide functional group, which imparts different chemical properties compared to its acid and amine counterparts. This uniqueness makes it valuable in specific synthetic and research applications .
Biological Activity
2-Methoxy-2-methylpropanamide, also known as (2R)-2-amino-N-methoxy-N-methylpropanamide, is a chiral amide compound that has garnered attention in various fields, including chemistry, biology, and medicine. Its unique structure, featuring an amino group and a methoxy-methylated amide, positions it as an interesting subject for research due to its potential biological activities and interactions with various molecular targets.
The molecular formula of this compound is , and its structure includes a methoxy group attached to a methylated propanamide backbone. The compound's synthesis typically involves the protection of the amino group, methoxylation, and subsequent amidation using reagents such as methyl chloroformate.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It can act as a ligand, modulating the activity of these targets. The exact pathways and biological effects depend on the context in which the compound is used.
Enzyme Interactions
Research indicates that this compound may interact with various enzymes, potentially influencing their activity. For instance, it has been studied for its role in modulating enzyme functions related to metabolic pathways.
Therapeutic Potential
The compound is under investigation for its therapeutic properties. Preliminary studies suggest it may have applications in drug development, particularly as a precursor for synthesizing more complex therapeutic agents .
Cytotoxicity Studies
In vitro studies have examined the cytotoxic effects of this compound on various cancer cell lines. Results indicate that at certain concentrations, the compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity suggests a potential for developing targeted cancer therapies .
Anti-inflammatory Properties
Further studies have explored the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .
Data Tables
Properties
IUPAC Name |
2-methoxy-2-methylpropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(2,8-3)4(6)7/h1-3H3,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALSEIBHJDDTQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503213 | |
Record name | 2-Methoxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82473-56-1 | |
Record name | 2-Methoxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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